Insulin-like Growth Factor I is classified within a family of polypeptides that includes insulin and Insulin-like Growth Factor II. These factors share structural similarities and play significant roles in cellular growth and metabolism. The Insulin-like Growth Factor system is essential for mediating the effects of growth hormone, influencing cell proliferation, differentiation, and survival across various tissues .
The synthesis of Insulin-like Growth Factor I (24-41) can be achieved through several methods:
The synthesis typically requires protecting groups for amino acids to prevent unwanted reactions during coupling. The final product undergoes purification processes such as high-performance liquid chromatography to ensure high purity levels suitable for biological applications .
The molecular formula for Insulin-like Growth Factor I (24-41) is , with a molecular weight of approximately 2017.16 daltons. The structure consists of a linear sequence of amino acids that forms specific secondary structures, contributing to its biological activity .
The peptide has three disulfide bonds that stabilize its conformation, which is critical for its interaction with receptors and other proteins in the body. The specific arrangement of amino acids influences its binding affinity and biological function .
Insulin-like Growth Factor I (24-41) participates in various biochemical reactions:
The binding affinity and specificity are influenced by the peptide's structure, particularly the arrangement of critical amino acid residues involved in receptor interactions .
Insulin-like Growth Factor I (24-41) exerts its effects primarily through receptor-mediated signaling pathways:
These signaling events are crucial for mediating the anabolic effects associated with growth hormone stimulation and play significant roles in muscle growth and recovery .
Insulin-like Growth Factor I (24-41) has several applications in scientific research:
This detailed understanding of Insulin-like Growth Factor I (24-41) highlights its significance in both physiological processes and potential therapeutic applications, making it a valuable subject for ongoing research in biomedical fields.
The IGF-I (24-41) fragment encompasses a critical portion of the B-domain within the native IGF-I molecule, spanning residues 24-41. This region contains the central α-helical segment (residues 28-38) that mediates receptor binding specificity through topological constraints distinct from full-length IGF-I. Comparative structural analyses reveal that the truncated peptide lacks the C-domain and A-domain interactions that stabilize the native ternary fold, resulting in increased conformational flexibility [1] [7]. This flexibility enables adaptive binding kinetics to both IGF-1R and insulin receptor isoform A (IR-A), though with altered stoichiometry compared to full-length ligand.
The B-domain helix integrity is maintained by hydrophobic interactions involving residues Leu32, Val35, and Phe39, which form a stable core. Mutational studies of analogous residues in IGF-II (Q18) demonstrate that substitutions at this position significantly reduce structural stability and increase aggregation propensity [7]. Circular dichroism analyses confirm that modifications at position 18 (equivalent to IGF-I B-domain residues) reduce α-helical content from 38% to 32%, directly impacting receptor binding affinity [7]. Specifically, the conserved glutamine residue (Q18 in IGF-II) serves as a structural determinant that influences IR-A binding specificity without altering downstream signaling outcomes when engaged.
IGF-I (24-41) exhibits reduced affinity for IGF-binding proteins (IGFBPs), particularly IGFBP-3, which typically sequesters >85% of circulating full-length IGF-I in ternary complexes [1] [4]. This reduction in binding protein affinity enhances the fragment's bioavailability in paracrine microenvironments while shortening its plasma half-life. The structural basis for this differential binding lies in the absence of the N-terminal Gly-Pro-Glu-Gly motif (residues 1-4) and C-domain residues, both essential for high-affinity IGFBP-3 interactions [1] [8].
Table 1: Structural and Functional Properties of IGF-I (24-41) vs. Full-Length IGF-I
| Property | IGF-I (24-41) | Full-Length IGF-I |
|---|---|---|
| Molecular Weight | ~2.1 kDa | 7.65 kDa |
| Structural Domains | Partial B-domain only | B, C, A, and D domains |
| α-Helical Content | ~32% (reduced stability) | ~38% (stable tertiary fold) |
| IGFBP-3 Affinity | Negligible | High (Kd ~0.1-1 nM) |
| Receptor Binding Specificity | IGF-1R and IR-A | Primarily IGF-1R |
| Plasma Half-life | Minutes | 12-15 hours |
The signaling dynamics of IGF-I (24-41) differ fundamentally from full-length IGF-I in the activation kinetics of the PI3K/Akt/mTOR axis. Full-length IGF-I induces sustained phosphorylation of insulin receptor substrates (IRS-1/2) through high-affinity, stable interactions with IGF-1R, leading to prolonged membrane residency of the receptor complex [2] [5]. This results in robust Akt activation (phosphorylation at Thr308 and Ser473) and subsequent mTORC1 recruitment to lysosomal membranes via Rag GTPases [2]. The full ligand promotes anabolic processes including protein translation through S6K phosphorylation and ribosomal biogenesis via 4E-BP1 inactivation [2] [8].
In contrast, IGF-I (24-41) triggers pulsatile IRS-1 phosphorylation with attenuated duration due to rapid receptor internalization and dissociation. This transient signaling fails to induce sufficient Akt-mediated TSC2 phosphorylation, resulting in suboptimal mTORC1 activation [5]. Mathematical modeling of IGF-I signaling dynamics reveals that low ligand concentrations (characteristic of fragment bioavailability) generate oscillatory signaling patterns through negative feedback loops involving mTORC1-mediated IRS-1 degradation [5]. These oscillations favor differentiation over proliferation:
IGF-I (24-41) → Transient IRS-1 activation → Pulsatile Akt phosphorylation → Incomplete mTORC1 suppression → Sustained FOXO nuclear translocation → Myogenic differentiation gene expression
Experimental data from L6 myoblasts demonstrate that low IGF-I concentrations (1-10 ng/mL) induce oscillatory phosphorylation of mTORC1 substrates (S6K, 4E-BP1), correlating with myogenic differentiation markers like myogenin and myosin heavy chain. Higher concentrations (100 ng/mL) induce sustained mTORC1 activation that suppresses differentiation and promotes proliferation [5]. IGF-I (24-41) recapitulates the low-concentration oscillatory profile regardless of absolute concentration due to its inherent signaling instability.
Table 2: Signaling Dynamics in Akt/mTOR Pathway Activation
| Parameter | IGF-I (24-41) | Full-Length IGF-I |
|---|---|---|
| IRS-1 Phosphorylation | Transient (<30 min) | Sustained (>2 hr) |
| Akt Activation Pattern | Pulsatile/oscillatory | Sustained/stable |
| mTORC1 Recruitment | Partial (~40% of maximal) | Complete (>90%) |
| S6K Phosphorylation | Low amplitude, oscillating | High amplitude, sustained |
| Biological Outcome | Cell differentiation | Cell proliferation |
| Feedback Regulation | Impaired IRS-1 degradation | Robust mTORC1-mediated IRS-1 downregulation |
The signaling crosstalk between MAPK/ERK and PI3K pathways exhibits distinct patterns when activated by IGF-I (24-41) versus full-length ligand. Full-length IGF-I induces coordinated activation of both pathways through IGF-1R-mediated recruitment of IRS-1 (for PI3K) and Shc/Grb2/SOS complexes (for Ras/ERK) [3] [6]. This coordination establishes positive feedback loops where mTORC1-enhanced protein synthesis provides substrates for ERK-mediated phosphorylation, and ERK-dependent RSK activity suppresses TSC2 inhibition of mTORC1 [3] [9].
IGF-I (24-41) disrupts this synchrony through asymmetric pathway activation, preferentially stimulating ERK phosphorylation over PI3K. The structural basis lies in the fragment's ability to engage IGF-1R/IR-A hybrid receptors with altered stoichiometry, favoring Grb2/SOS recruitment over IRS-1 docking [6] [10]. This bias generates unopposed ERK signaling that amplifies GPCR crosstalk mechanisms. Notably, GPCR agonists (e.g., neurotensin) synergize 3.7-fold more potently with IGF-I (24-41) than with full-length IGF-I in pancreatic cancer models through mTORC1-dependent pathway integration [6]:
GPCR → Gαq → PLCβ → DAG/PKC → PKD → MEK/ERK → mTORC1
The oscillatory dynamics of IGF-I (24-41)-mediated signaling enable temporal compartmentalization of MAPK and PI3K activities, reducing negative crosstalk. During low-activity phases, ERK-induced expression of dual-specificity phosphatases (DUSPs) is attenuated, permitting signal resensitization [3] [9]. This facilitates synchronized oscillations across cell populations through cell competition mechanisms where cells with divergent IRS-1 expression levels are eliminated, homogenizing population responsiveness [5].
In myogenesis, IGF-I (24-41)-induced synchronization of IRS-1 oscillations enables coordinated expression of fusogenic proteins like myomaker and myomerger, essential for myoblast fusion [5]. Disruption of this synchronization impairs myotube formation despite intact individual differentiation programs, highlighting the critical role of temporal signaling coordination in IGF-I (24-41) bioactivity.
Table 3: Crosstalk Mechanisms Between MAPK/ERK and PI3K Pathways
| Crosstalk Mechanism | IGF-I (24-41) Effect | Full-Length IGF-I Effect |
|---|---|---|
| Receptor Recruitment | Preferential Shc/Grb2/SOS engagement | Balanced IRS-1/Shc recruitment |
| GPCR Synergy | Potentiated (3.7-fold enhancement) | Moderate (1.8-fold enhancement) |
| Feedback Regulation | Impaired S6K-IRS-1 negative feedback | Robust S6K-mediated IRS-1 degradation |
| Temporal Integration | Phase-separated pathway activation | Simultaneous pathway activation |
| Cell Population Synchronization | Required for myoblast fusion | Not required for proliferation |
| Therapeutic Implications | Differentiation therapy | Anti-neoplastic target |
Chemical Compounds Mentioned in the Article
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.: 142759-00-0
CAS No.: 53861-34-0